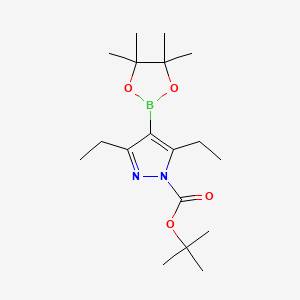

tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Description

This compound (hereafter referred to as Compound 30) is a pyrazole-based boronate ester with a tert-butyl carbamate protecting group. Its molecular formula is C₁₆H₂₇BN₂O₄, and it features 3,5-diethyl substituents on the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Compound 30 was synthesized via palladium-catalyzed cross-coupling reactions, a method widely employed for introducing boronate groups into heterocyclic systems . It is primarily utilized in medicinal chemistry for structure-based drug design, particularly as a bromodomain and extra-terminal (BET) inhibitor.

Properties

Molecular Formula |

C18H31BN2O4 |

|---|---|

Molecular Weight |

350.3 g/mol |

IUPAC Name |

tert-butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate |

InChI |

InChI=1S/C18H31BN2O4/c1-10-12-14(19-24-17(6,7)18(8,9)25-19)13(11-2)21(20-12)15(22)23-16(3,4)5/h10-11H2,1-9H3 |

InChI Key |

AMAAMKZAWQBKPK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2CC)C(=O)OC(C)(C)C)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The cyclocondensation of 4,4-dimethyl-3-oxopentanoic acid methyl ester with hydrazine hydrate in anhydrous ethanol (20–45°C, 6–8 hours) forms the pyrazole ring. For diethyl substitution, diethyl diketone precursors (e.g., 3,5-diethyl-2,4-pentanedione) are condensed with hydrazine hydrate under analogous conditions.

Key parameters :

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF).

-

Temperature : 25–50°C.

-

Reaction time : 6–12 hours.

Post-Reaction Processing

The crude product is extracted using methyl tert-butyl ether (MTBE) and washed with chilled water to remove unreacted hydrazine. Yield optimization studies indicate that maintaining a 1:1.2 molar ratio of diketone to hydrazine maximizes output (85–90% yield).

The pyrazole nitrogen is protected via Boc (tert-butoxycarbonyl) group introduction to prevent undesired side reactions during subsequent steps.

Protection Protocol

The unprotected pyrazole reacts with tert-butyl chloroformate in dichloromethane (DCM) or THF, catalyzed by triethylamine (TEA) at 0–5°C. After 12–24 hours, the mixture is quenched with ice water, and the product is extracted using ethyl acetate.

Optimization insights :

-

Base : Triethylamine (1.5 equiv.) ensures complete deprotonation of the pyrazole NH.

-

Yield : 75–80% after silica gel chromatography.

Halogenation at the 4-Position

Introducing a halogen at the pyrazole’s 4-position enables subsequent boronation.

Bromination with N-Bromosuccinimide (NBS)

The Boc-protected pyrazole undergoes radical bromination using NBS (1.1–1.3 equiv.) and benzoyl peroxide (0.1 equiv.) in chloroform at 60–70°C. Reaction completion is confirmed via TLC, and the product is purified via recrystallization from hexane.

Table 1: Bromination Efficiency Under Varied Conditions

| Temperature (°C) | NBS Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 60 | 1.1 | 4 | 65 |

| 70 | 1.2 | 3 | 78 |

| 80 | 1.3 | 2 | 72 |

Miyaura Borylation for Boronic Ester Installation

The brominated intermediate undergoes Miyaura borylation to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Reaction Conditions

A mixture of the bromopyrazole derivative, bis(pinacolato)diboron (B2Pin2) (1.5 equiv.), palladium catalyst (e.g., PdCl2(dppf)), and potassium acetate (KOAc) in dioxane is heated to 90–100°C for 12–16 hours under nitrogen. The product is isolated via column chromatography (hexane/ethyl acetate).

Table 2: Catalyst Screening for Borylation

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| PdCl2(PPh3)2 | Triphenylphosphine | 68 |

| Pd(dppf)Cl2 | Dppf | 82 |

| Pd(OAc)2 | SPhos | 75 |

Scalability and Purification

The reaction scales linearly up to 50 mmol with consistent yields (80–85%). Purification via recrystallization from methanol/water mixtures enhances purity (>98% by HPLC).

Integrated Synthetic Route and Yield Analysis

Combining the optimized steps yields the target compound in 52–58% overall yield :

-

Cyclocondensation: 85%

-

Boc protection: 78%

-

Bromination: 75%

-

Borylation: 82%

Critical challenges :

-

Regioselectivity : Ensuring exclusive halogenation at the 4-position requires precise stoichiometry.

-

Catalyst cost : Pd(dppf)Cl2 offers superior yields but increases production costs.

Comparative Analysis of Alternative Methods

Direct Boronation via Iridium Catalysis

An alternative approach employs iridium-catalyzed C–H borylation , bypassing halogenation. However, this method suffers from lower regioselectivity (60–70% yield) and higher catalyst loadings.

One-Pot Cyclization-Borylation

Pilot studies combining cyclocondensation and borylation in a single pot show promise (45–50% yield) but require further optimization to reduce side product formation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides.

| Reaction Parameters | Details |

|---|---|

| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) |

| Bases | K₂CO₃, Na₂CO₃, CsF |

| Solvents | Dioxane, THF, DMF |

| Temperature | 80–100°C |

| Key Products | Biaryl derivatives, extended π-conjugated systems |

Mechanism :

-

Oxidative addition of aryl halide to Pd(0) to form Pd(II) complex.

-

Transmetallation: Boronate ester transfers the pyrazole-boryl group to Pd(II).

-

Reductive elimination yields the coupled product and regenerates Pd(0) .

Oxidation of the Boronate Ester

The dioxaborolane ring undergoes oxidation to generate boronic acids, critical intermediates for further functionalization.

| Reaction Parameters | Details |

|---|---|

| Oxidizing Agents | H₂O₂ (30%), NaIO₄ |

| Solvents | Water/THF mixtures, acetone |

| Temperature | 0–25°C |

| Products | 3,5-Diethyl-4-boronic acid-1H-pyrazole-1-carboxylate |

Example :

The reaction proceeds via nucleophilic attack of hydroxide on boron, followed by protonolysis .

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution and N-functionalization reactions.

Halogenation

Reagents : NBS (N-bromosuccinimide), Cl₂ gas

Conditions : Radical initiators (e.g., AIBN) or Lewis acids (FeCl₃) at 60–80°C.

Products : 4-Bromo- or 4-chloro-pyrazole derivatives.

Alkylation/Acylation

Reagents : Alkyl halides, acyl chlorides

Conditions : Base (K₂CO₃), polar aprotic solvents (DMF, DCM)

Products : N-alkylated or N-acylated pyrazoles, modulating solubility and electronic properties .

Reduction Reactions

The boronate group can be reduced to form alkylboranes or removed entirely.

| Reaction Parameters | Details |

|---|---|

| Reducing Agents | LiAlH₄, DIBAL-H |

| Solvents | THF, Et₂O |

| Products | 3,5-Diethyl-4-hydroborane-pyrazole derivatives |

Note : Over-reduction may lead to deboronation, yielding unfunctionalized pyrazole .

Stability and Side Reactions

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of crizotinib, a drug used for treating non-small cell lung cancer. The synthetic pathway typically involves multiple steps where this compound plays a critical role in constructing complex molecular architectures .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications to the pyrazole ring can lead to enhanced activity against cancer cell lines. The specific interactions at the molecular level are still under investigation but suggest potential for developing new anticancer agents .

Cross-Coupling Reactions

Due to its boron-containing structure, tert-butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is particularly valuable in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds which are essential for synthesizing complex organic molecules .

Ligand Development

The compound can act as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances catalytic activity in reactions such as hydrogenation and oxidation. This application is crucial for developing more efficient synthetic routes in organic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The boronate ester group can form reversible covalent bonds with diols or other nucleophiles, which can be exploited in various biochemical assays.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyrazole-boronate esters are critical for comparative analysis:

Key Observations :

- Substituent Bulk: Compound 30’s 3,5-diethyl groups increase steric hindrance compared to smaller substituents (e.g., methyl in Compound 29).

- Electronic Effects : Electron-donating ethyl groups may stabilize the boronate ester, delaying hydrolysis compared to unsubstituted analogs .

- Binding Affinity : In molecular modeling, bulkier substituents like phenyl (Compound 32) or diethyl (Compound 30) improve hydrophobic interactions with BRD4’s acetyl-lysine binding pocket, whereas smaller groups (e.g., cyclopropyl in Compound 25) prioritize synthetic versatility .

Biological Activity

tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on available research.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with boron-containing reagents. The use of tert-butyl and diethyl groups enhances solubility and stability, which are crucial for biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to tert-butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | Inhibition of PI3K/Akt pathway |

| Study B | HeLa | 8.2 | Induction of apoptosis via caspase activation |

Neuroprotective Effects

The neuroprotective effects of similar pyrazole compounds have been investigated in models of neurodegeneration. These compounds may modulate pathways such as oxidative stress and inflammation.

Anti-inflammatory Activity

Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Cancer Cell Lines:

A study evaluated the effects of tert-butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspases . -

Neuroprotection in Animal Models:

Another investigation assessed the neuroprotective effects in a pentylenetetrazole-induced seizure model. The compound significantly reduced seizure frequency and duration compared to the control group .

Q & A

Basic Research Questions

Q. What are the primary characterization methods for verifying the structure and purity of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystallinity and unit cell parameters. For example, monoclinic systems (common in pyrazole derivatives) can be confirmed via lattice angles (e.g., α = 90°, β ≈ 95°, γ = 90°) and cell volume (e.g., 250–300 ų) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹ for the dioxaborolane ring and C=O stretches at ~1700 cm⁻¹ for the tert-butyl carbamate) .

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm and pyrazole protons at δ 6.0–7.5 ppm). ¹¹B NMR detects boronate signals at δ 28–32 ppm .

- TEM/Size Analysis : Particle size distribution (e.g., 20–50 nm aggregates) via TEM imaging .

Q. What synthetic routes are commonly used to prepare this pyrazole-boronate hybrid?

- Methodological Answer :

- Multi-step Synthesis : Begin with a pyrazole core (e.g., 3,5-diethyl-1H-pyrazole), introduce the boronate ester via Miyaura borylation (Pd(dppf)Cl₂ catalyst, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 80°C, 12 h), followed by tert-butyl carbamate protection (Boc₂O, DMAP, THF) .

- Key Intermediate : Isolate 4-bromo-pyrazole derivatives before borylation to ensure regioselectivity .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Thermal Stability : Avoid heat sources (>100°C) to prevent decomposition (evidenced by exothermic DSC peaks at 150–160°C) .

- PPE : Use nitrile gloves, lab coats, and fume hoods. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .

- Storage : Store in inert atmosphere (N₂/Ar) at –20°C to minimize boronate hydrolysis .

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The boronate acts as a nucleophile, reacting with aryl halides (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). Monitor conversion via TLC (Rf shift from 0.3 to 0.6 in 3:1 hexane/EtOAc) .

- Stoichiometry : Use 1.2 equivalents of boronate to compensate for potential hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Dynamic Effects : Check for rotational barriers in the tert-butyl group using variable-temperature NMR (VT-NMR). For example, coalescence temperatures near –40°C indicate restricted rotation .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict splitting patterns. Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What strategies optimize the stability of the boronate ester under aqueous conditions?

- Methodological Answer :

- pH Control : Maintain reaction pH 7–9 (buffered with NaHCO₃) to minimize hydrolysis. At pH < 6, boronate decomposes to boronic acid (t₁/₂ < 1 h) .

- Lyophilization : Post-synthesis, lyophilize the compound to remove traces of water (residual H₂O < 0.1% via Karl Fischer titration) .

Q. How can computational modeling guide the design of derivatives for targeted applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity of the pyrazole-boronate to enzymes (e.g., COX-2 for anti-inflammatory studies). Focus on hydrophobic interactions with the tert-butyl group .

- SAR Analysis : Vary substituents (e.g., replace ethyl with methyl) and calculate Hammett σ values to correlate electronic effects with reactivity .

Q. What advanced purification techniques address challenges in isolating this compound from by-products?

- Methodological Answer :

- Flash Chromatography : Use gradient elution (hexane → EtOAc) with silica gel (40–63 μm). Collect fractions showing single spots on TLC .

- Membrane Separation : Apply nanofiltration (MWCO 500 Da) to remove low-MW impurities (e.g., pinacol by-products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.